Methyl 3-amino-4-(4-chlorophenyl)butanoate Methyl 3-amino-4-(4-chlorophenyl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17740448
InChI: InChI=1S/C11H14ClNO2/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3
SMILES:
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

Methyl 3-amino-4-(4-chlorophenyl)butanoate

CAS No.:

Cat. No.: VC17740448

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4-(4-chlorophenyl)butanoate -

Specification

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name methyl 3-amino-4-(4-chlorophenyl)butanoate
Standard InChI InChI=1S/C11H14ClNO2/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3
Standard InChI Key AGUHKFHVEXUODR-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC(CC1=CC=C(C=C1)Cl)N

Introduction

Methyl 3-amino-4-(4-chlorophenyl)butanoate is an organic compound characterized by the presence of an amino group and a chlorinated phenyl ring. Its molecular formula is not explicitly provided in the available sources, but it is closely related to compounds with similar structures, such as methyl 4-amino-3-(4-chlorophenyl)butanoate, which has a molecular formula of C11H14ClNO2 . The molecular weight of methyl 3-amino-4-(4-chlorophenyl)butanoate is reported to be approximately 264.15 g/mol, although another source suggests a value of about 227.69 g/mol, which may indicate confusion with a similar compound.

Synthesis

The synthesis of methyl 3-amino-4-(4-chlorophenyl)butanoate typically involves several steps, including the formation of the butanoate backbone followed by the introduction of the amino and chlorophenyl groups. The exact conditions, such as temperature, solvents, and catalysts, will vary based on the specific synthetic route chosen. One common method involves the esterification of 3-amino-4-(4-chlorophenyl)butanoic acid with methanol, often facilitated by an acid catalyst.

Biological Activity and Applications

Methyl 3-amino-4-(4-chlorophenyl)butanoate exhibits significant biological activity, particularly concerning its interactions with various enzymes and receptors. The amino group allows for hydrogen bonding with macromolecules, while the chlorophenyl moiety enhances hydrophobic interactions. These properties contribute to its ability to modulate enzyme activity and receptor function, leading to various biological effects.

Safety and Handling

Safety data indicates that compounds with similar structures may cause irritation, respiratory issues, and skin irritation, necessitating caution during handling. Proper protective equipment and handling procedures are recommended to minimize exposure risks.

Research Findings

Research on compounds with similar structures, such as methyl 4-amino-3-(4-chlorophenyl)butanoate, highlights their potential applications in medicinal chemistry and organic synthesis. These compounds serve as intermediates in various chemical reactions and have been studied for their effects on biological targets .

Comparison with Similar Compounds

Methyl 3-amino-4-(4-chlorophenyl)butanoate shares structural similarities with other compounds, such as methyl 4-amino-3-(4-chlorophenyl)butanoate and methyl 3-amino-4-(4-bromophenyl)butanoate. The positional isomerism and different halogen substitutions affect their reactivity and biological activity.

Compound NameStructural FeaturesUnique Aspects
Methyl 4-amino-3-(4-chlorophenyl)butanoateSimilar structure but different positional isomerismLacks the amino group at the same position
Methyl 3-amino-4-(4-bromophenyl)butanoateContains a bromine atom instead of chlorineDifferent halogen affects reactivity
Methyl (3R)-3-amino-4-(4-nitrophenyl)butanoateContains a nitro group instead of a chloro groupDifferent electronic properties due to nitro substitution

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator